molecular formula C10H11Cl2N B1368405 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 249624-76-8

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1368405
M. Wt: 216.1 g/mol
InChI Key: NAYNZVRURWKODV-UHFFFAOYSA-N
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Description

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12Cl3N . It is a derivative of tetrahydroisoquinoline, a class of compounds that have garnered significant attention in the scientific community due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with two chlorine atoms at the 6 and 7 positions and a methyl group at the 1 position . The InChI code for this compound is 1S/C10H12Cl3N .


Physical And Chemical Properties Analysis

The molecular weight of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is 252.57 . It is a powder that is stored at room temperature .

Scientific Research Applications

  • Medicinal Chemistry

    • 1,2,3,4-tetrahydroisoquinolines (THIQ) are a large group of natural products that form an important class in medicinal chemistry .
    • THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
    • The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
    • The structural–activity relationship (SAR) of THIQ analogs and their mechanism of action have been studied .
    • Commonly used synthetic strategies for constructing the core scaffold have also been discussed .
  • Neuroscience

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an endogenous monoamine, prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
  • Pharmaceuticals

    • 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that is available for purchase and is used in various pharmaceutical applications .
    • It is stored at room temperature and comes in the form of a powder .
  • Neuroprotection

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous monoamine that prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
    • It is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse) .
  • Inhibition of Phenylethanolamine N-Methyltransferase

    • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .
  • Synthesis of Salsolidine

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is used in the enantioselective synthesis of (S)-salsolidine .
  • Pharmaceuticals

    • 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound that is available for purchase and is used in various pharmaceutical applications .
    • It is stored at room temperature and comes in the form of a powder .
  • Neuroprotection

    • 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) is an endogenous monoamine that prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP (+)) and other endogenous neurotoxins .
    • It is enzymatically formed in the brain by the 1-MeTIQ synthesizing enzyme (1-MeTIQse) .
  • Inhibition of Phenylethanolamine N-Methyltransferase

    • 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline is a potent reversible inhibitor of phenylethanolamine N-methyltransferase .
  • Synthesis of Salsolidine

    • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is used in the enantioselective synthesis of (S)-salsolidine .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYNZVRURWKODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217903
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

CAS RN

249624-76-8
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=249624-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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